N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide
Overview
Description
N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide is an organic compound with the molecular formula C23H29NO2 It is a benzamide derivative known for its unique chemical structure, which includes a cyclopentyl group, an isopropyl group, and a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide typically involves the reaction of 2-isopropyl-5-methylphenol with benzyl chloride to form 2-[(2-isopropyl-5-methylphenoxy)methyl]benzyl chloride. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound may bind to active sites on enzymes, inhibiting or activating their function, or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[(2-isopropylphenoxy)methyl]benzamide
- N-cyclopentyl-2-[(2-methylphenoxy)methyl]benzamide
- N-cyclopentyl-2-[(2-ethylphenoxy)methyl]benzamide
Uniqueness
N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide is unique due to the presence of both isopropyl and methyl groups on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzamide derivatives and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-cyclopentyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-16(2)20-13-12-17(3)14-22(20)26-15-18-8-4-7-11-21(18)23(25)24-19-9-5-6-10-19/h4,7-8,11-14,16,19H,5-6,9-10,15H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWQUPYRIZTIAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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